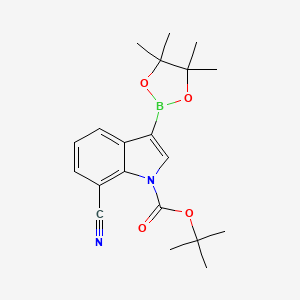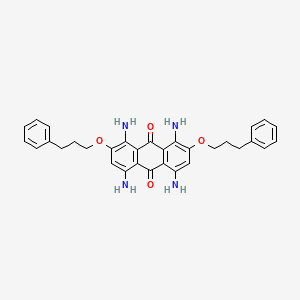
2-(4-Chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,5,8-trihydroxyanthraquinone with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones. Substitution reactions result in various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,5,8-Trihydroxyanthraquinone: Lacks the 4-chlorophenylamino group, resulting in different chemical properties and reactivity.
4-Chloroaniline: A simpler compound with a single aromatic ring and a chlorine atom, used as a precursor in the synthesis of more complex molecules.
Anthraquinone: The parent compound of the anthraquinone family, with a simpler structure and different reactivity.
Uniqueness
2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione is unique due to the presence of both the 4-chlorophenylamino group and multiple hydroxyl groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61548-24-1 |
|---|---|
Molecular Formula |
C20H12ClNO5 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
2-(4-chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClNO5/c21-9-1-3-10(4-2-9)22-12-6-5-11-15(19(12)26)20(27)17-14(24)8-7-13(23)16(17)18(11)25/h1-8,22-24,26H |
InChI Key |
XXDYOXVABVSHTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)






![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)



![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)
